(1,5-Dimethyl-1H-imidazol-4-yl)methanol
Overview
Description
“(1,5-Dimethyl-1H-imidazol-4-yl)methanol” is an organic intermediate . It has the empirical formula C5H8N2O and a molecular weight of 112.13 .
Synthesis Analysis
This compound can be synthesized from 1-methyl-imidazole-4-carboxylic acid through reduction . The reaction involves the use of potassium hydroxide and formaldehyde, and the mixture is heated at 80-90°C for 3 hours .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
“(1,5-Dimethyl-1H-imidazol-4-yl)methanol” is a solid that is soluble in water .Scientific Research Applications
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Pharmaceuticals
- Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Chemical Synthesis
- Imidazole has become an important synthon in the development of new drugs .
- The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
- These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
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Antimicrobial Activity
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Treatment of Infections
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Anti-HIV Activities
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Antitubercular Activities
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Analgesic Properties
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Anti-Inflammatory Properties
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Antioxidant Properties
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Anti-Allergic Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1,5-dimethylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNAUYZKXBDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494935 | |
Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethyl-1H-imidazol-4-yl)methanol | |
CAS RN |
64689-22-1 | |
Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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